Cas no 1850293-82-1 ((NZ)-4-chloro-N-oxido-N-(pyridin-4-yl)methylideneanilinium)

(NZ)-4-chloro-N-oxido-N-(pyridin-4-yl)methylideneanilinium structure
1850293-82-1 structure
Product Name:(NZ)-4-chloro-N-oxido-N-(pyridin-4-yl)methylideneanilinium
CAS No:1850293-82-1
MF:C12H9ClN2O
MW:232.66566157341
CID:6206240
PubChem ID:5800155
Update Time:2025-07-09

(NZ)-4-chloro-N-oxido-N-(pyridin-4-yl)methylideneanilinium Chemical and Physical Properties

Names and Identifiers

    • (NZ)-4-chloro-N-oxido-N-(pyridin-4-yl)methylideneanilinium
    • 1850293-82-1
    • AKOS002251411
    • SR-01000010210
    • IDI1_010684
    • HMS1427A01
    • AB01325722-02
    • (NZ)-4-chloro-N-oxido-N-[(pyridin-4-yl)methylidene]anilinium
    • CHEMBL3747080
    • NCGC00331684-01
    • F1065-0166
    • N-(4-chlorophenyl)-1-pyridin-4-ylmethanimine oxide
    • SR-01000010210-1
    • (Z)-4-chloro-N-(pyridin-4-ylmethylene)aniline oxide
    • 314278-96-1
    • Inchi: 1S/C12H9ClN2O/c13-11-1-3-12(4-2-11)15(16)9-10-5-7-14-8-6-10/h1-9H/b15-9-
    • InChI Key: DEEWDAZIRIWVPX-DHDCSXOGSA-N
    • SMILES: ClC1C=CC(=CC=1)/[N+](=C/C1C=CN=CC=1)/[O-]

Computed Properties

  • Exact Mass: 232.0403406g/mol
  • Monoisotopic Mass: 232.0403406g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 243
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 41.6Ų

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Additional information on (NZ)-4-chloro-N-oxido-N-(pyridin-4-yl)methylideneanilinium

Comprehensive Overview of (NZ)-4-chloro-N-oxido-N-(pyridin-4-yl)methylideneanilinium (CAS No. 1850293-82-1)

The compound (NZ)-4-chloro-N-oxido-N-(pyridin-4-yl)methylideneanilinium (CAS No. 1850293-82-1) is a specialized chemical entity that has garnered significant attention in recent years due to its unique structural properties and potential applications in various scientific fields. This article delves into the molecular characteristics, synthesis pathways, and emerging uses of this compound, while also addressing frequently asked questions and trending topics in the scientific community.

One of the most intriguing aspects of (NZ)-4-chloro-N-oxido-N-(pyridin-4-yl)methylideneanilinium is its molecular architecture. The compound features a pyridin-4-yl moiety linked to a chloro-substituted anilinium group, which imparts distinct electronic and steric properties. Researchers have explored its potential as a ligand in coordination chemistry, where its ability to form stable complexes with transition metals has been particularly noteworthy. This has opened doors for applications in catalysis and materials science.

In the context of current scientific trends, the compound aligns with the growing interest in nitrogen-containing heterocycles and their derivatives. These structures are frequently investigated for their roles in pharmaceuticals, agrochemicals, and advanced materials. For instance, the N-oxide functional group in (NZ)-4-chloro-N-oxido-N-(pyridin-4-yl)methylideneanilinium is a key feature that enhances its reactivity and solubility, making it a valuable intermediate in organic synthesis.

Another area of interest is the compound's potential in green chemistry initiatives. With sustainability becoming a cornerstone of modern research, scientists are keen on identifying compounds that can reduce environmental impact. The pyridine and anilinium components of this molecule offer opportunities for designing eco-friendly catalytic systems or biodegradable materials, addressing the global demand for sustainable chemical solutions.

Frequently asked questions about (NZ)-4-chloro-N-oxido-N-(pyridin-4-yl)methylideneanilinium often revolve around its stability, storage conditions, and compatibility with other reagents. Studies indicate that the compound is relatively stable under ambient conditions but should be stored in a cool, dry environment to prevent degradation. Its compatibility with common organic solvents, such as dimethyl sulfoxide (DMSO) and acetonitrile, makes it versatile for laboratory use.

From a synthetic perspective, the preparation of (NZ)-4-chloro-N-oxido-N-(pyridin-4-yl)methylideneanilinium typically involves the oxidation of a precursor compound, followed by purification steps to achieve high yields. Researchers have optimized these protocols to minimize byproducts and enhance efficiency, reflecting the broader trend toward precision in chemical synthesis. These advancements are particularly relevant in the pharmaceutical industry, where high-purity intermediates are critical for drug development.

In summary, (NZ)-4-chloro-N-oxido-N-(pyridin-4-yl)methylideneanilinium (CAS No. 1850293-82-1) represents a fascinating area of study with wide-ranging implications. Its structural features, combined with its potential applications in catalysis, materials science, and green chemistry, make it a compound of significant interest. As research continues to uncover new uses and refine synthesis methods, this molecule is poised to play a pivotal role in advancing scientific knowledge and industrial applications.

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